2-(3-Acetylphenyl)-6-chlorobenzoic acid
Description
Properties
IUPAC Name |
2-(3-acetylphenyl)-6-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXQQDAYFVPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689756 | |
| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-66-3 | |
| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-6-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the phenyl ring. This reaction typically uses acetyl chloride and an aluminum chloride catalyst under anhydrous conditions. The chlorination of the benzoic acid ring can be achieved using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-6-chlorobenzoic acid.
Reduction: 2-(3-Hydroxyphenyl)-6-chlorobenzoic acid.
Substitution: 2-(3-Acetylphenyl)-6-methoxybenzoic acid (if methoxide is used).
Scientific Research Applications
2-(3-Acetylphenyl)-6-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-6-chlorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structurally related compounds include:
Reactivity and Solvent Effects
- Reaction Rate Constants : demonstrates that chloro-substituted nicotinic acids (e.g., 6-chloronicotinic acid ) exhibit higher reaction rates than methyl-substituted analogs (e.g., 6-methylnicotinic acid ) due to the chloro group’s electron-withdrawing nature, which stabilizes transition states . By analogy, This compound is expected to show even higher reactivity than 6-chlorobenzoic acid due to the additional electron withdrawal from the acetyl group.
- Solvent Stabilization : The solvent effect on This compound is likely intermediate between 6-chloro- and 6-hydroxy-substituted benzoic acids. Hydroxy groups demand greater solvent stabilization due to stronger hydrogen bonding, whereas chloro and acetyl groups rely more on inductive effects .
Acidity and Stability
- The acetyl group (-COCH₃) exerts a stronger electron-withdrawing effect than chloro (-Cl) or methyl (-CH₃) groups, leading to a lower pKa (higher acidity) for this compound compared to analogs like 6-chlorobenzoic acid or 4-amino-2-chlorobenzoic acid .
- Anion Stability : The compound’s deprotonated form is stabilized by resonance from the acetyl group, similar to observations in 6-hydroxynicotinic acid , where electron-donating groups reduce anion stability .
Q & A
Basic Research Question
- NMR Analysis : ¹H NMR can confirm the acetyl group (δ ~2.6 ppm, singlet for CH₃) and aromatic protons (δ 7.2–8.1 ppm, multiplet patterns for substituted benzene rings). ¹³C NMR distinguishes the carbonyl carbons (C=O at ~200 ppm for acetyl, ~170 ppm for carboxylic acid) .
- X-ray Crystallography : Resolves spatial arrangement, confirming dihedral angles between the acetylphenyl and chlorobenzoic acid moieties. For example, a 45–60° angle may influence intermolecular interactions in crystal packing .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Gaussian09 simulations with B3LYP/6-31G(d) basis sets correlate with experimental IR spectra (e.g., C=O stretches at 1680–1720 cm⁻¹) .
What experimental strategies address discrepancies in reported solubility and stability data for this compound?
Advanced Research Question
Contradictory solubility values (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or hydration states. Researchers should:
- Perform dynamic light scattering (DLS) to assess aggregation in different solvents.
- Use differential scanning calorimetry (DSC) to identify polymorph transitions (e.g., endothermic peaks at 216–218°C for the stable form) .
- Conduct accelerated stability studies under varied pH (2–12), humidity (40–80% RH), and temperature (25–60°C) to map degradation pathways (e.g., hydrolysis of the acetyl group under alkaline conditions) .
What mechanistic hypotheses explain the biological activity of this compound, and how can they be validated experimentally?
Advanced Research Question
Preliminary studies suggest enzyme inhibition (e.g., cyclooxygenase-2) or receptor modulation (e.g., PPAR-γ). To validate:
- Enzyme Assays : Use fluorescence-based COX-2 inhibition kits (IC₅₀ determination) with positive controls (e.g., celecoxib).
- Molecular Docking : AutoDock Vina simulations can predict binding affinities to PPAR-γ (PDB ID: 3B3K), guided by the compound’s carboxylic acid and acetyl pharmacophores .
- Cell-Based Studies : Test anti-inflammatory activity in RAW 264.7 macrophages (LPS-induced TNF-α suppression) with dose-response curves (1–100 µM) .
How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
Q. Methodological Focus
- HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase gradient (acetonitrile/0.1% formic acid: 30% → 70% over 20 min). Retention time (~12.5 min) and UV detection (254 nm) help distinguish from acetylated byproducts .
- Troubleshooting : Peak tailing may indicate ion suppression; adding 0.1% trifluoroacetic acid improves resolution. For preparative HPLC, isocratic elution (55% acetonitrile) maximizes recovery .
What computational tools predict the environmental fate and toxicity of this compound?
Advanced Research Question
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.07) and high plasma protein binding (>90%).
- Ecotoxicity : EPI Suite models suggest low biodegradability (BIOWIN3 <0.5) and potential bioaccumulation (BCF ~150) in aquatic systems .
- Metabolite Identification : CYP450 enzyme simulations (CYP3A4, CYP2D6) predict hydroxylation at the acetyl group, forming a quinone methide intermediate detectable via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
